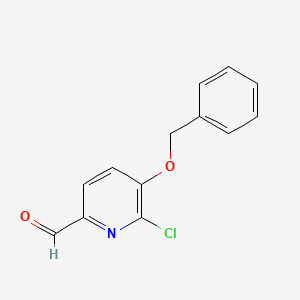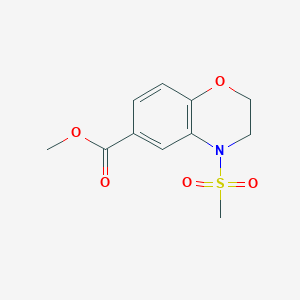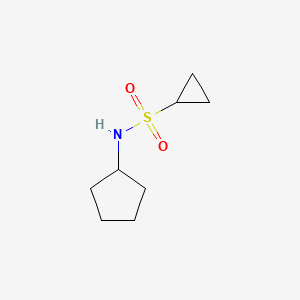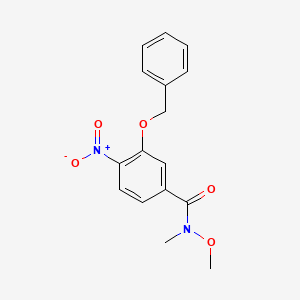![molecular formula C11H14N4O2S B1440263 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine CAS No. 1193387-41-5](/img/structure/B1440263.png)
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine
Übersicht
Beschreibung
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer . The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a common motif in many biologically active molecules.
Wissenschaftliche Forschungsanwendungen
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly FGFRs.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
Target of Action
The primary targets of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by this compound affects the downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is noted that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by this compound results in the inhibition of breast cancer 4T1 cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways . This interaction is significant as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to FGFRs, inhibiting their kinase activity and thereby blocking the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on FGFRs over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. It affects metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence its therapeutic potential and highlight the importance of understanding its transport mechanisms for effective drug delivery.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects on target biomolecules
Vorbereitungsmethoden
The synthesis of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Piperazine coupling: The final step involves coupling the sulfonylated pyrrolo[2,3-b]pyridine with piperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine can be compared with other FGFR inhibitors such as:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- CH5183184
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
What sets this compound apart is its unique structure, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
3-piperazin-1-ylsulfonyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c16-18(17,15-6-4-12-5-7-15)10-8-14-11-9(10)2-1-3-13-11/h1-3,8,12H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMBSTPGBSMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine](/img/structure/B1440181.png)
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)
![5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B1440184.png)







![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)
![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)

